molecular formula C10H17NO2 B581668 Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate CAS No. 135908-33-7

Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B581668
CAS No.: 135908-33-7
M. Wt: 183.251
InChI Key: HDIKFAFEMDBXOS-UHFFFAOYSA-N
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Description

Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound with the molecular formula C10H17NO2. This compound is known for its unique structure, which consists of a bicyclo[2.2.2]octane framework with an amino group at the 4-position and a carboxylate ester group at the 1-position. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate typically involves the catalytic asymmetric [4 + 2] cycloaddition reactions of cyclohexenones with electron-deficient alkenes. This method is based on enamine/iminium catalysis, which allows for the formation of the bicyclic structure without substitution on the C1 bridgehead . The reaction conditions often include the use of organic bases and mild temperatures to achieve high enantioselectivity and yield .

Industrial Production Methods

Industrial production methods for methyl 4-aminobicyclo[22 the principles of catalytic asymmetric cycloaddition can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis .

Chemical Reactions Analysis

Scientific Research Applications

Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and selectivity.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and stability to the compound. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is unique due to its combination of an amino group and a carboxylate ester group on a bicyclic framework. This unique structure provides distinct chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIKFAFEMDBXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699306
Record name Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135908-33-7
Record name Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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